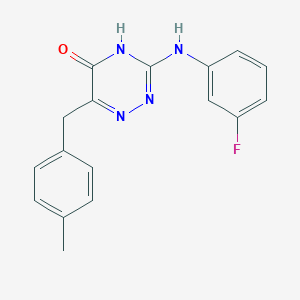
3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the family of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Compounds similar to 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one have been synthesized and shown promising antibacterial activities in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003). Additionally, derivatives of 1,2,4-triazoles, including fluoro derivatives, have been studied for their antimicrobial properties, exhibiting good or moderate activities against test microorganisms (Demirbaş et al., 2010).
Antioxidant Agents
Novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety have been synthesized and evaluated as antioxidants. These fluorinated α-amino phosphonic acids showed more active antioxidant properties compared to other synthesized systems (Makki, Abdel-Rahman, & Alharbi, 2018).
Anti-HIV-1 and CDK2 Inhibitors
Fluorine substituted 1,2,4-triazinones have been synthesized and tested as potential anti-HIV-1 and CDK2 inhibitors. Several compounds exhibited significant anti-HIV activity and CDK2 inhibition, suggesting their potential in antiviral and anticancer therapies (Makki, Abdel-Rahman, & Khan, 2014).
Antiviral Activities
1,2,4-triazine derivatives, including those with substitutions similar to the compound , have been studied for their antiviral properties. Some showed promising results against viruses like vaccinia virus, indicating their potential in antiviral drug development (Rusinov et al., 2012).
Molluscicidal Agents
New fluorine substituted 1,2,4-triazinone derivatives have been screened as molluscicidal agents against snails responsible for diseases like Bilharziasis. Their effectiveness compared to standard drugs highlights their potential in disease control (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Synthesis of Novel Amino Acids
An imperative class of α-amino acids bearing 1,2,4-triazinone has been synthesized for potential use as cellobiase agents against fungi. This highlights the compound's utility in the synthesis of bioactive molecules (Bakhotmah, 2015).
Inhibitors of Tumor Cell
Novel fluorine compounds bearing 1,2,4-triazinone derivatives have been evaluated as CDK2 inhibitors for tumor cells. The study indicates their potential as inhibitors in cancer treatment (Al-Otaibi & Bakhotmah, 2020).
Propiedades
IUPAC Name |
3-(3-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-5-7-12(8-6-11)9-15-16(23)20-17(22-21-15)19-14-4-2-3-13(18)10-14/h2-8,10H,9H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICUBCHYCMUTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)
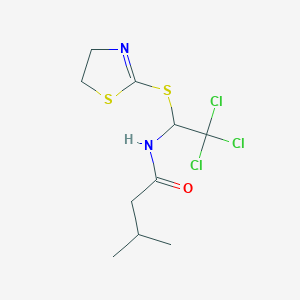
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)
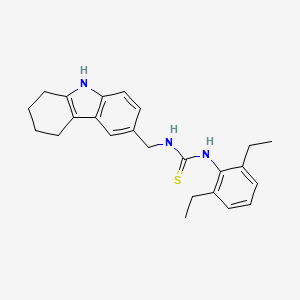
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)
![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)
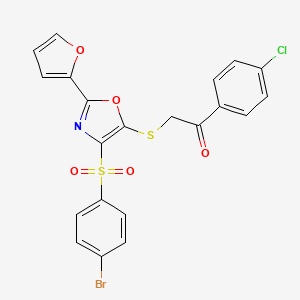
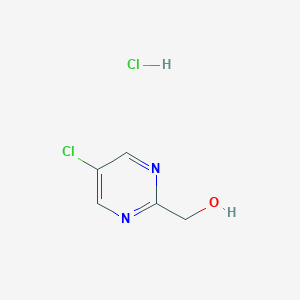

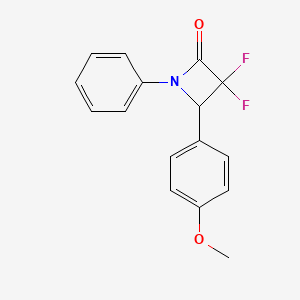
![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)